molecular formula C22H26O8 B14753002 (-)-Episyringaresinol CAS No. 6216-82-6

(-)-Episyringaresinol

Cat. No.: B14753002
CAS No.: 6216-82-6
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-SRLQQUAWSA-N
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Description

(-)-Episyringaresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Episyringaresinol typically involves the oxidative coupling of syringaresinol. One common method includes the use of laccase, an enzyme that catalyzes the oxidation of phenolic compounds. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the use of genetically engineered microorganisms that express laccase. This method allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Episyringaresinol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and laccase.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidized derivatives: Formed through oxidation reactions.

    Dihydro derivatives: Formed through reduction reactions.

    Substituted derivatives: Formed through substitution reactions at the phenolic hydroxyl groups.

Scientific Research Applications

Chemistry:

    Synthesis of novel compounds: (-)-Episyringaresinol serves as a precursor for the synthesis of various novel compounds with potential biological activities.

Biology:

    Antioxidant properties: The compound is studied for its ability to scavenge free radicals and protect cells from oxidative damage.

    Anti-inflammatory properties: Research has shown that this compound can inhibit the production of pro-inflammatory cytokines.

Medicine:

    Anticancer properties: Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

    Cardioprotective effects: The compound is investigated for its potential to protect against cardiovascular diseases by reducing oxidative stress and inflammation.

Industry:

    Cosmetics: Due to its antioxidant properties, this compound is used in cosmetic formulations to protect the skin from oxidative damage.

    Food industry: The compound is added to food products as a natural antioxidant to extend shelf life.

Mechanism of Action

Molecular Targets and Pathways:

    Antioxidant activity: (-)-Episyringaresinol exerts its antioxidant effects by scavenging free radicals and upregulating the expression of antioxidant enzymes.

    Anti-inflammatory activity: The compound inhibits the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines.

    Anticancer activity: this compound induces apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.

Comparison with Similar Compounds

    Syringaresinol: A related lignan with similar antioxidant and anti-inflammatory properties.

    Pinoresinol: Another lignan with potential health benefits, including anticancer and cardioprotective effects.

    Secoisolariciresinol: Known for its antioxidant and estrogenic activities.

Uniqueness: (-)-Episyringaresinol is unique due to its specific stereochemistry, which contributes to its distinct biological activities

Properties

CAS No.

6216-82-6

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3/t13-,14-,21-,22+/m1/s1

InChI Key

KOWMJRJXZMEZLD-SRLQQUAWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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